N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline
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Overview
Description
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound characterized by its unique thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves the condensation of 4-methylbenzaldehyde with propylamine, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]benzamide
- N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]phenylamine
Uniqueness
N-[(2Z)-4-(4-methylphenyl)-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its specific thiazole ring structure, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H20N2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-phenyl-3-propyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C19H20N2S/c1-3-13-21-18(16-11-9-15(2)10-12-16)14-22-19(21)20-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
OTAPUQKTVORNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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